molecular formula C7H8FNO3S B2455117 3-Fluorosulfonyloxy-2,5-dimethylpyridine CAS No. 2408964-29-2

3-Fluorosulfonyloxy-2,5-dimethylpyridine

Cat. No.: B2455117
CAS No.: 2408964-29-2
M. Wt: 205.2
InChI Key: KXJGULQSDMDRDX-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-2,5-dimethylpyridine is a chemical compound characterized by the presence of a fluorosulfonyloxy group attached to a pyridine ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-2,5-dimethylpyridine typically involves the introduction of the fluorosulfonyloxy group onto a pre-formed 2,5-dimethylpyridine ring. One common method involves the reaction of 2,5-dimethylpyridine with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-2,5-dimethylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Fluorosulfonyloxy-2,5-dimethylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyridine: Lacks the fluorosulfonyloxy group, resulting in different chemical properties and reactivity.

    3-Fluorosulfonyloxy-2-methylpyridine: Similar structure but with only one methyl group, leading to differences in steric and electronic effects.

    3-Fluorosulfonyloxy-4,6-dimethylpyridine: Different substitution pattern on the pyridine ring, affecting its chemical behavior.

Uniqueness

3-Fluorosulfonyloxy-2,5-dimethylpyridine is unique due to the specific positioning of the fluorosulfonyloxy and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-fluorosulfonyloxy-2,5-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-3-7(6(2)9-4-5)12-13(8,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGULQSDMDRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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